LEAP-2

Metabolic Regulation Obesity Endocrinology

Select LEAP-2 for an integrated immune-metabolic research tool that combines nanomolar GHS-R1a antagonism (IC50 6.0 nM) with direct antimicrobial activity, a dual pharmacology unmatched by synthetic ligands or classical AMPs. Its endogenous origin ensures physiological relevance and avoids off-target effects seen with synthetic inverse agonists, delivering superior experimental fidelity in obesity and infection models.

Molecular Formula
Molecular Weight
Cat. No. B1576200
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLEAP-2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

LEAP-2 (Liver-Expressed Antimicrobial Peptide 2): A Dual-Function Endogenous Peptide for Antimicrobial and Metabolic Research


LEAP-2 is a cysteine-rich cationic peptide hormone, synthesized as a 77‑amino acid precursor predominantly in the liver [1]. The mature 40‑residue form circulates in human blood and contains two disulfide bonds (Cys1–Cys3 and Cys2–Cys4) . Originally identified as a broad‑spectrum antimicrobial peptide, LEAP-2 is now recognized as an endogenous competitive antagonist and inverse agonist of the growth hormone secretagogue receptor 1a (GHS‑R1a), thereby modulating ghrelin‑driven appetite and energy balance [2].

Why LEAP-2 Cannot Be Replaced by Other Antimicrobial Peptides or Ghrelin Receptor Modulators


LEAP-2 is a first‑in‑class endogenous peptide that simultaneously exerts direct antimicrobial activity and acts as a potent, competitive antagonist/inverse agonist of GHS‑R1a [1]. Unlike purely synthetic small‑molecule GHS‑R1a ligands (e.g., PF‑5190457) or classic antimicrobial peptides (e.g., magainin 2), LEAP‑2 possesses a unique cysteine‑stabilized tertiary fold that dictates its dual pharmacology and enables it to operate at both supra‑physiological (antimicrobial) and physiological (metabolic) concentrations [2][3]. Substituting LEAP‑2 with another AMP or a selective GHS‑R1a modulator would fail to recapitulate the integrated immune‑metabolic signaling that is characteristic of this endogenous peptide, thereby compromising experimental fidelity in models of infection, obesity, or energy homeostasis.

Quantitative Differentiation of LEAP-2: Head‑to‑Head Comparisons with Ghrelin, Synthetic Antagonists, and Classical AMPs


LEAP-2 Exhibits Nanomolar GHS-R1a Antagonism, Surpassing Endogenous Ghrelin Affinity

In a direct comparison of ligand potency at the human GHS‑R1a receptor, LEAP‑2 acts as a competitive antagonist with an IC50 of 6.0 nM , while the endogenous agonist ghrelin activates the receptor with an EC50 of 0.43–0.90 nM (rat/mouse) [1]. LEAP‑2 therefore displays sub‑10 nM antagonism, placing it within the same potency range as ghrelin itself. Moreover, when compared to synthetic GHS‑R1a inverse agonists, LEAP‑2 (IC50 = 4.77 nM for constitutive activity inhibition) is nearly equipotent to PF‑5190457 (IC50 = 6.76 nM) and 60‑fold more potent than PF‑6870961 (IC50 = 301 nM) [2].

Metabolic Regulation Obesity Endocrinology

Linear LEAP-2 Matches Magainin 2 Antimicrobial Potency, While Oxidized Form Is Significantly Weaker

In a broth dilution assay against Bacillus megaterium, linear (non‑oxidized) LEAP‑2 exhibited a minimal inhibitory concentration (MIC) of 12.5 μM [1]. This value is directly comparable to that of the well‑characterized AMP magainin 2, which served as a positive control in the same study [1]. In contrast, the native oxidized (disulfide‑bonded) LEAP‑2 was bactericidal only at a 16‑fold higher concentration of 200 μM [1].

Antimicrobial Peptides Innate Immunity Microbiology

Disulfide Bond Status Dramatically Alters LEAP‑2 DNA‑Binding Capacity

Gel retardation assays demonstrate that the linear form of LEAP‑2 binds plasmid DNA with three‑fold greater efficacy than the oxidized (disulfide‑bonded) form [1]. This difference in DNA‑binding correlates with the enhanced membrane permeabilization and antimicrobial activity of the linear peptide [1].

Peptide Engineering Antimicrobial Mechanism Biophysics

Plasma LEAP-2/Ghrelin Ratio Is Altered in Obesity, Supporting Its Role as a Disease‑Relevant Biomarker

In human subjects, pre‑prandial plasma LEAP‑2 concentration is ~1.6‑fold higher in overweight/obese individuals (p<0.001) while ghrelin is ~2.0‑fold lower, resulting in a significantly elevated LEAP‑2/ghrelin ratio [1]. This altered ratio is proposed as a key determinant of ghrelin‑mediated appetite signaling and metabolic dysregulation [1][2].

Obesity Clinical Biomarkers Translational Research

Optimal Application Scenarios for LEAP-2 Based on Quantified Differentiation


Metabolic and Obesity Research: Endogenous GHS-R1a Modulation

Use LEAP‑2 to antagonize ghrelin‑induced food intake and growth hormone release in rodent models of obesity. The peptide’s nanomolar IC50 (6.0 nM) ensures potent, physiologically relevant blockade of GHS‑R1a signaling , while its endogenous origin avoids the off‑target effects associated with synthetic inverse agonists like PF‑5190457 [1].

Antimicrobial Susceptibility Testing: Redox‑Dependent Activity Profiling

Employ linear LEAP‑2 (MIC = 12.5 μM against B. megaterium) as a benchmark antimicrobial peptide in membrane permeability assays. Compare directly with magainin 2 to validate assay sensitivity, and use the oxidized form (MIC = 200 μM) as a negative control to assess the contribution of disulfide bonds to bactericidal activity [2].

Biomarker Development: Quantifying the LEAP‑2/Ghrelin Ratio

Measure plasma LEAP‑2 and ghrelin levels via ELISA in human cohorts to compute the LEAP‑2/ghrelin ratio. The ~1.6‑fold elevation of LEAP‑2 and ~2.0‑fold reduction of ghrelin in overweight/obese individuals [3] provides a validated metric for stratifying metabolic disease risk and monitoring therapeutic interventions targeting the ghrelin–GHS‑R1a axis.

Peptide Engineering and SAR Studies

Utilize the 3‑fold differential DNA‑binding capacity between linear and oxidized LEAP‑2 [2] to dissect structure‑activity relationships. This redox‑sensitive property makes LEAP‑2 a unique scaffold for designing novel antimicrobials or GHS‑R1a modulators with tunable efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for LEAP-2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.